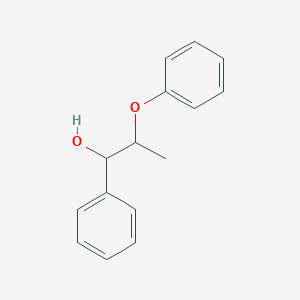

2-Phenoxy-1-phenylpropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

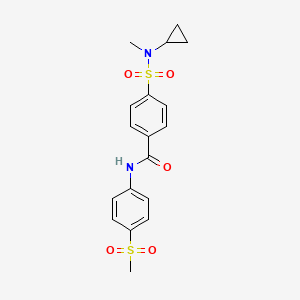

2-Phenoxy-1-phenylpropan-1-ol is a chemical compound with the CAS Number: 29509-30-6 . It has a molecular weight of 228.29 .

Molecular Structure Analysis

The molecular structure of 2-Phenoxy-1-phenylpropan-1-ol is represented by the InChI Code: 1S/C15H16O2/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12,15-16H,1H3 .Physical And Chemical Properties Analysis

2-Phenoxy-1-phenylpropan-1-ol is a liquid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Uterine Relaxant Activity

Research demonstrates that compounds similar to 2-Phenoxy-1-phenylpropan-1-ol have been synthesized and evaluated for their uterine relaxant activity. These compounds have shown significant potency in delaying the onset of labor in pregnant rats and exhibited higher cAMP releasing potential than some established drugs, indicating their potential application in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).

Kinetics and Mechanism of Thermal Gas-phase Elimination

Studies on the kinetics and mechanism of thermal gas-phase elimination involving 2-Phenoxypropanoic acid and its derivatives, including 2-Phenoxy-1-phenylpropan-1-ol, have been conducted. This research is significant for understanding the thermal stability and reaction pathways of these compounds, which is vital in various industrial and chemical processes (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Metabolism in Liver Microsomes

The metabolism of compounds structurally related to 2-Phenoxy-1-phenylpropan-1-ol, such as 2-nitro-1-phenylpropane, has been studied using rabbit liver microsomes. These studies provide insights into how similar compounds are metabolized in biological systems, which is essential for developing new pharmaceuticals and understanding their biotransformation (Kammerer, Distefano, Jonsson, & Cho, 1981).

Role in Plant Abiotic Stress Response

Research has highlighted the importance of phenolic compounds, including those derived from the phenylpropanoid pathway, in plants' response to abiotic stress. These findings are crucial for developing strategies to enhance plant resilience against environmental challenges (Sharma et al., 2019).

Antimicrobial Properties

A study on the antimicrobial properties of compounds including 3-phenylpropan-1-ol, which is structurally similar to 2-Phenoxy-1-phenylpropan-1-ol, demonstrated significant inhibitory action against Pseudomonas aeruginosa. This suggests potential applications of similar compounds in developing new antimicrobial agents (Richards & McBride, 1973).

Anti-Trypanosomal Activity

Investigations into the anti-trypanosomal activity of various compounds, including derivatives of phenoxy moieties, have been conducted. This research is significant for discovering new treatments for diseases caused by Trypanosoma species (Foscolos et al., 2022).

Synthesis and Chemical Behavior

Several studies focus on the synthesis, chemical behavior, and reaction mechanisms of compounds structurally related to 2-Phenoxy-1-phenylpropan-1-ol. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including organic chemistry and material science (ShengJian et al., 1993).

Corrosion Inhibition

Research has been conducted on the effectiveness of similar compounds in mitigating corrosion, particularly in acidic environments. This highlights the potential application of 2-Phenoxy-1-phenylpropan-1-ol and its derivatives in corrosion inhibition, which is significant in various industrial applications (Growcock & Lopp, 1988).

Safety and Hazards

2-Phenoxy-1-phenylpropan-1-ol is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

特性

IUPAC Name |

2-phenoxy-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOWAWAHPZPZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-1-phenylpropan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533384.png)

![(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one](/img/structure/B2533392.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2533395.png)

![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate](/img/structure/B2533399.png)

![2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2533402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)